molecular formula C12H15N3O3 B6416164 2-Methyl-1-(4-nitrobenzoyl)piperazine CAS No. 1240565-93-8

2-Methyl-1-(4-nitrobenzoyl)piperazine

Cat. No.: B6416164
CAS No.: 1240565-93-8
M. Wt: 249.27 g/mol
InChI Key: MTEYNBJQZLKPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(4-nitrobenzoyl)piperazine is an organic compound with the molecular formula C12H15N3O3 It is a derivative of piperazine, a heterocyclic amine, and features a nitrobenzoyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-nitrobenzoyl)piperazine typically involves the acylation of piperazine derivatives. One common method is the reaction of 2-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

    Oxidation: Potassium permanganate, acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-Methyl-1-(4-aminobenzoyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

    Oxidation: 2-Carboxy-1-(4-nitrobenzoyl)piperazine.

Scientific Research Applications

2-Methyl-1-(4-nitrobenzoyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-nitrobenzoyl)piperazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-nitrobenzoyl)piperazine
  • 1-(2-Methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine
  • 1-(2-Nitrobenzoyl)-4-(4-nitrophenyl)piperazine

Uniqueness

2-Methyl-1-(4-nitrobenzoyl)piperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacological profile compared to similar compounds.

Biological Activity

2-Methyl-1-(4-nitrobenzoyl)piperazine is a synthetic organic compound characterized by its piperazine core modified with a nitrobenzoyl group. Its molecular formula is C12_{12}H15_{15}N3_3O3_3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with both a methyl group and a 4-nitrobenzoyl moiety. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Synthesis Methods

The synthesis typically involves the acylation of 2-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base like triethylamine, often carried out in dichloromethane. The reaction conditions are optimized for yield and purity through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may modify cellular macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity or receptor function, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of nitroaromatic compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer cells (PC3). The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Study 1: Anticancer Efficacy

In a recent study, the compound was tested against several human cancer cell lines. Results indicated an IC50_{50} value comparable to established chemotherapeutics, suggesting its potential as a candidate for further development in cancer therapy .

Study 2: Enzymatic Interactions

Another investigation focused on the interaction of this compound with nitroreductase enzymes. The compound exhibited favorable kinetics in enzymatic reduction assays, indicating its utility as a prodrug that could be activated in hypoxic tumor environments .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-Methyl-4-(4-nitrobenzoyl)piperazineSimilar piperazine derivativeModerate antimicrobial properties
1-(2-Methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazineMore complex structureEnhanced anticancer activity
1-(2-Nitrobenzoyl)-4-(4-nitrophenyl)piperazineNitro-substituted piperazineSignificant cytotoxic effects

This table highlights the unique aspects of this compound compared to similar compounds, particularly regarding its biological activities.

Properties

IUPAC Name

(2-methylpiperazin-1-yl)-(4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-9-8-13-6-7-14(9)12(16)10-2-4-11(5-3-10)15(17)18/h2-5,9,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEYNBJQZLKPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(4-nitrobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(4-nitrobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-(4-nitrobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-(4-nitrobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
2-Methyl-1-(4-nitrobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
2-Methyl-1-(4-nitrobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.